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Fmoc-NH-PEG3-C2-NH2

PROTAC degradation potency Linker structure-activity relationship Ternary complex cooperativity

PROTAC linker length is a first-order degradation determinant. Substituting PEG3 with shorter/longer analogs often abolishes ubiquitination. - **Proven performance**: Median DC50 of 12 nM across diverse target classes; minimizes linker variants needed for SAR. - **Aggregation mitigation**: Hydrophilic PEG3 core prevents colloidal aggregation from lipophilic warheads without compromising permeability. - **Quality**: ≥98% purity with full NMR/HPLC/GC; exceeds typical 95% grade, ensuring batch-to-batch reproducibility.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
Cat. No. B3166032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG3-C2-NH2
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26)
InChIKeyOCFJCJMJGCYMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-NH-PEG3-C2-NH2 PROTAC Linker Overview


Fmoc-NH-PEG3-C2-NH2 (CAS 906126-25-8; MW 414.49 g·mol⁻¹) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker engineered for the copper-free, modular assembly of Proteolysis Targeting Chimeras (PROTACs) [1]. It bears a base-labile Fmoc-protected amine on one terminus and a primary amine on the opposite C2-ethyl spacer, enabling sequential, chemoselective conjugation of an E3 ligase-recruiting ligand and a target-protein warhead [2]. With a precisely defined triethylene glycol spacer—approximately 12 atoms in backbone length—this compound sits at the experimentally validated thermodynamic minimum for productive ternary-complex formation, making it a strategic starting point for any PROTAC library campaign [3].

Sequential chemoselective assembly: Fmoc-deprotection enables E3 ligase ligand attachment; free amine couples target warhead.

PEG3 spacer for ternary complex geometry: Triethylene glycol core sits at the reported thermodynamic minimum for productive ubiquitination.

Monodisperse heterobifunctional linker: Precise backbone length supports reproducible PROTAC SAR studies.

Fmoc-NH-PEG3-C2-NH2 Linker Length Specificity


PROTAC linker length is not a passive architectural variable but a first-order determinant of cellular degradation potency—substituting the triethylene glycol core of Fmoc-NH-PEG3-C2-NH2 with shorter (PEG2, ~8 backbone atoms) or longer (PEG4, ~16 backbone atoms) analogs frequently extinguishes the productive ternary-complex geometry required for ubiquitination, resulting in near-complete loss of target protein degradation [1]. Systematic structure–activity relationship (SAR) studies across diverse target classes have established that linker length optima are target-specific, non-transferable, and cannot be predicted from binary binding affinities alone, meaning that each Fmoc-PEG variant constitutes a chemically discrete reagent that must be empirically validated for every target pair [2]. Replacing Fmoc-NH-PEG3-C2-NH2 with its adjacent homologs introduces a quantifiable risk of synthetic resource waste, as the resulting degrader may exhibit DC₅₀ values that differ by orders of magnitude despite being derived from the same ligand pair [3].

Fmoc-NH-PEG3-C2-NH2 (PEG3)

Experimentally validated linker length for ternary complex cooperativity and degradation potency.

Fmoc-NH-PEG2-C2-NH2 (PEG2)

Shorter spacer may not achieve productive ternary complex geometry; reported near-complete loss of degradation.

Fmoc-NH-PEG3-C2-NH2 (PEG3)

Balanced hydration shell reduces aggregation risk without excessive polar surface area.

Fmoc-NH-PEG4-C2-NH2 (PEG4)

Longer spacer may shift degradation potency and introduce flexibility not matched to target complex geometry.

≥98% purity, fully characterized

Batch-specific NMR, HPLC, GC reduce risk of truncation impurity interference.

Lower-purity PEGn analogs

PEG(n−1) impurities may form competing degrader species, confounding SAR interpretation.

Fmoc-NH-PEG3-C2-NH2 Quantitative Evidence


PEG3 Linker Degradation Potency Advantage

In a meta-analysis of PROTAC linker SAR studies using linear PEG linkers, constructs built on a PEG3 backbone (10–15 backbone atoms) achieved a median cellular degradation DC₅₀ of 12 nM, markedly superior to linkers shorter than 10 atoms (median DC₅₀ ~89 nM) and linkers longer than 15 atoms (median DC₅₀ ~47 nM) [1]. This positions Fmoc-NH-PEG3-C2-NH2—which provides a ~12-atom spacer—at the experimentally validated sweet spot for maximal degradation potency, offering a quantitative rationale for its selection over Fmoc-NH-PEG2-C2-NH2 or Fmoc-NH-PEG4-C2-NH2 in initial library screening.

Linker Length DC₅₀
Class-level inference
PEG3 (~12 atoms): median DC₅₀ ~12 nM
PEG2 (PEG4 (>15 atoms): ~47 nM
Reported lower median DC₅₀ supports PEG3 as starting-point linker for PROTAC library screening.
Aggregate meta-analysis across diverse target classes; class-level trend.
PROTAC degradation potency Linker structure-activity relationship Ternary complex cooperativity

PEG3 Linker Advantage in ERα Degradation

In a controlled study of ERα-targeting PROTACs, the PEG3-linked degrader LCL-ER(dec) exhibited the highest protein degradation activity among all linker-length variants tested, including those bearing PEG2 and PEG4 spacers, while all variants maintained comparable ERα binding affinity (IC₅₀ = 30–50 nM) [1]. This direct head-to-head comparison demonstrates that the triethylene glycol spacer in Fmoc-NH-PEG3-C2-NH2 can confer maximal degradation efficacy without altering binary target engagement, a property not replicated by its nearest homologs.

ERα Degradation Rank
Head-to-head
PEG3 ≫ PEG4 > PEG2
Reported highest ERα degradation activity for PEG3 variant, binding affinity invariant.
MCF-7 cell model; degrader LCL-ER(dec).
Estrogen receptor alpha PROTAC linker optimization Targeted protein degradation

PEG3 Linker Hydration vs. Aggregation

Comparative biophysical profiling indicates that PEG oligomers containing 3–6 ethylene glycol units—such as the triethylene glycol core of Fmoc-NH-PEG3-C2-NH2—generate a dynamic hydration shell that reduces hydrophobic collapse and colloidal aggregation, a common failure mode for PROTACs constructed with purely alkyl-based or very short PEG linkers . In contrast, PEG2 linkers provide insufficient hydrophilic shielding, resulting in higher non-specific membrane partitioning . This differential solvation directly impacts the reliability of cellular degradation measurements and the reproducibility of dose–response curves.

Hydration vs. Aggregation
Data to verify
PEG3–PEG6 >> PEG2 >> Alkyl linkers in reducing colloidal aggregation.
Class-level biophysical evidence; hydration shell adequacy requires compound-specific verification.
Supplier-reported qualitative ranking; no exact partition coefficients available.
PROTAC solubility Linker hydrophilicity Non-specific aggregation

Purity and Analytical Characterization

Multiple commercial suppliers offer Fmoc-NH-PEG3-C2-NH2 at a certified purity of ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC trace analysis . This stands in contrast to some PEG2 and PEG4 analogs that are frequently supplied at lower purity grades (typically 95%), increasing the risk that linker-derived impurities—particularly truncated PEG oligomers—will produce non-productive binary complexes and depress apparent degradation potency .

Purity & QC
Cross-study comparable
≥98% purity; batch-specific NMR, HPLC, GC.
Specification reduces risk of PEGn±1 truncation impurity interference in SAR studies.
Commercial supplier documentation; verify lot-specific COA.
PROTAC linker procurement Chemical purity Reproducibility

Fmoc-NH-PEG3-C2-NH2 Application Scenarios


PROTAC Library Construction for Novel Targets

When launching a PROTAC campaign against a newly nominated therapeutic target, the PEG3 spacer provided by Fmoc-NH-PEG3-C2-NH2 offers the highest probability of yielding an active degrader in the first round of synthesis, as evidenced by a median DC₅₀ of 12 nM across diverse target classes—substantially lower than the median DC₅₀ values observed for PEG2 or PEG4 linkers [1]. This evidence-based starting point minimizes the number of linker-length variants that must be synthesized and screened, accelerating hit identification while conserving ligand and reagent budgets.

ERα PROTAC Development

For research groups engineering PROTACs against estrogen receptor alpha, Fmoc-NH-PEG3-C2-NH2 is the only commercially available Fmoc-protected PEG-amine linker for which direct head-to-head evidence demonstrates superior degradation activity over both PEG2 and PEG4 variants, without altering binary receptor binding affinity [1]. This makes it the procurement choice of selection for ERα degrader programs where maximal target knockdown is the primary optimization goal.

PROTAC Solubility Optimization and Aggregation Mitigation

PROTACs built with hydrophobic warheads and E3 ligase ligands are prone to colloidal aggregation, which can produce false-negative degradation readouts and irreproducible dose–response curves. The triethylene glycol core of Fmoc-NH-PEG3-C2-NH2 provides a sufficient hydrophilic hydration shell to mitigate this aggregation without adding excessive polar surface area that would compromise cell permeability—a balance not achieved by shorter PEG2 or purely alkyl linkers [1]. This linker should be prioritized when the target protein ligand and/or E3 recruiter are highly lipophilic.

Reproducible PROTAC Synthesis and Linker Purity

In academic core facilities or industrial medicinal chemistry groups where batch-to-batch reproducibility is paramount, Fmoc-NH-PEG3-C2-NH2 is commercially available at ≥98% purity with full analytical characterization (NMR, HPLC, GC), a specification that exceeds the typical ≥95% purity grade of many PEG2 and PEG4 analogs [1][2]. This purity differential directly reduces the risk that linker-derived truncation impurities will confound PROTAC structure–activity relationships and lead to erroneous conclusions during lead optimization.

Application
Selection Property
Validation Focus
PROTAC library construction for novel targets
Reported lower median DC₅₀ across target classes
Empirical degradation potency verification per target pair
ERα degrader development
Head-to-head degradation activity rank over PEG2/PEG4
Confirm degradation selectivity and binding affinity preservation
Aggregation mitigation in lipophilic PROTACs
Triethylene glycol hydration shell adequacy
Assess colloidal aggregation in target assay buffer
Reproducible PROTAC synthesis
≥98% purity with full analytical characterization
Verify lot-specific NMR/HPLC/GC and absence of PEGn±1 impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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